molecular formula C7H7N3O B2477934 N-(cyanomethyl)-1H-pyrrole-3-carboxamide CAS No. 1368716-55-5

N-(cyanomethyl)-1H-pyrrole-3-carboxamide

Cat. No.: B2477934
CAS No.: 1368716-55-5
M. Wt: 149.153
InChI Key: ZEKJYXFFVBYXNM-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1H-pyrrole-3-carboxamide: is a heterocyclic compound that features a pyrrole ring substituted with a cyanomethyl group and a carboxamide group

Scientific Research Applications

N-(cyanomethyl)-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

N-(cyanomethyl)-1H-pyrrole-3-carboxamide, hereafter referred to as the compound, is a chemical that has been found to have significant biological activity. It’s known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis and have diverse biological activities .

Mode of Action

It has been found that similar compounds, such as n-cyanomethyl-2-chloroisonicotinamide (nci), can induce systemic acquired resistance (sar) in plants . SAR is a plant defense system against a broad range of pathogens and is induced through the salicylic acid (SA)-mediated pathway . NCI can induce SAR by activating the site between SA accumulation and NPR1 in the SAR signaling pathway

Biochemical Pathways

It’s known that similar compounds can affect the salicylic acid-mediated pathway, which is crucial for the systemic acquired resistance (sar) in plants . This pathway plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Pharmacokinetics

It’s known that similar compounds, such as flonicamid, are metabolized in the liver by several cytochrome p450 (cyp) enzymes

Result of Action

It’s known that similar compounds, such as nci, can induce a broad range of disease resistance in tobacco and rice and induce sar marker gene expression without sa accumulation in tobacco

Action Environment

It’s known that similar compounds, such as flonicamid, are systemic pyridine insecticides with selective activity against hemipterous pests . The action of these compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

N-(cyanomethyl)-1H-pyrrole-3-carboxamide is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of zinc finger DHHC domain-containing (zDHHC) palmitoyltransferase 20 . The nature of these interactions is complex and can vary depending on the specific biomolecule involved.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits S-acylation of Legionella E3 ligase GobX, MyD88, and Ras .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of pyrrole-3-carboxylic acid with cyanomethylating agents under suitable conditions. For instance, the reaction of pyrrole-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the cyanomethyl group under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrole derivatives.

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-isoquinolinium salts
  • N-(cyanomethyl)-pyridinium salts

Comparison: N-(cyanomethyl)-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(cyanomethyl)-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-2-4-10-7(11)6-1-3-9-5-6/h1,3,5,9H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJYXFFVBYXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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